molecular formula C26H23FN2O6 B2824043 4-(4-fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 384377-51-9

4-(4-fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2824043
CAS No.: 384377-51-9
M. Wt: 478.476
InChI Key: HSHCFPLVAQWVQB-UHFFFAOYSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H23FN2O6 and its molecular weight is 478.476. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity A study highlighted the synthesis of fluorinated benzo[b]pyran derivatives and their evaluation against various human cancer cell lines, including lung, breast, and CNS cancers. The compounds demonstrated significant anticancer activity at low concentrations, suggesting the potential utility of fluorinated compounds in cancer therapy. The synthesis involved the reaction of fluorobenzo[b]pyran with aromatic aldehydes to yield various derivatives with anticancer properties (Hammam et al., 2005).

Antimicrobial Activity Another study focused on the synthesis and evaluation of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles for their antimicrobial activity. These compounds were tested against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and the fungus Candida albicans. Several compounds exhibited significant antibacterial activity, with one showing promising antifungal effects, highlighting the potential of fluorine-substituted compounds in developing new antimicrobial agents (Gadakh et al., 2010).

Metabolism of Antibacterial Drugs Research into the metabolism of a novel oxazolidinone antibacterial drug, FYL-67, revealed insights into its biotransformation. The study identified metabolites and suggested a major metabolic pathway, which is crucial for understanding the drug's pharmacodynamics and designing analytical methods for quantifying both the drug and its metabolites in biological samples. This research underscores the importance of studying drug metabolism for the development of effective antibacterial treatments (Sang et al., 2016).

Antimicrobial and Antifungal Properties A study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide explored their antimicrobial activities. The compounds were evaluated for their effects against a range of microbial strains, showing good to moderate activity. This research contributes to the search for new antimicrobial agents with potential applications in treating various infections (Bayrak et al., 2009).

Optical Properties of Polybenzamides Another area of research involves the synthesis and optical properties of poly(p-benzamide)s, which were studied for their potential applications in materials science. These compounds, bearing oligothiophene on the nitrogen atom through an alkylene spacer, were investigated for their controlled polymerization and the resulting materials' optical properties. The study offers insights into the development of novel polymeric materials with specific optical characteristics (Takagi et al., 2013).

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O6/c1-33-19-11-17(12-20(34-2)25(19)35-3)22-21(23(30)16-6-8-18(27)9-7-16)24(31)26(32)29(22)14-15-5-4-10-28-13-15/h4-13,22,30H,14H2,1-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUJYKUDRNQCRJ-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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